Desacetamidocolchicine

Catalog No.
S525682
CAS No.
1420-08-2
M.F
C20H22O5
M. Wt
342.4 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desacetamidocolchicine

CAS Number

1420-08-2

Product Name

Desacetamidocolchicine

IUPAC Name

1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one

Molecular Formula

C20H22O5

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C20H22O5/c1-22-16-9-8-14-12(10-15(16)21)6-5-7-13-11-17(23-2)19(24-3)20(25-4)18(13)14/h8-11H,5-7H2,1-4H3

InChI Key

IPDJRYUVROTJTO-UHFFFAOYSA-N

SMILES

COC1=CC=C2C(=CC1=O)CCCC3=CC(=C(C(=C32)OC)OC)OC

Solubility

Soluble in DMSO

Synonyms

Desacetamidocolchicine; Deacetylaminocolchicine; DAAC

Canonical SMILES

COC1=CC=C2C(=CC1=O)CCCC3=CC(=C(C(=C32)OC)OC)OC

Description

The exact mass of the compound Desacetamidocolchicine is 342.1467 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Desacetamidocolchicine is a synthetic derivative of colchicine, a well-known alkaloid derived from the plant Colchicum autumnale. This compound is characterized by the absence of the acetamido group at the B-ring of the colchicine structure, which significantly alters its binding properties and biological activity. Desacetamidocolchicine retains the core structure of colchicine, which consists of a phenanthrene moiety and a methoxy group, but its modification allows for enhanced interaction with tubulin, a protein essential for cell division and structure.

That are crucial for its interaction with biological targets. The primary reaction of interest involves its binding to tubulin, where it competes with GTP (guanosine triphosphate) for binding sites. The kinetics of this interaction are biphasic, indicating that desacetamidocolchicine binds to tubulin in two distinct phases, which may be influenced by the structural differences from colchicine .

In addition to tubulin binding, desacetamidocolchicine can participate in thermal racemization, where it can convert between its enantiomers under certain conditions . This property is important for understanding its pharmacological effects and stability in biological systems.

Desacetamidocolchicine exhibits significant biological activity primarily through its interaction with tubulin. It acts as an antitumor agent by inhibiting microtubule polymerization, thereby disrupting mitosis in cancer cells. Studies have demonstrated that desacetamidocolchicine binds more rapidly to isotypically pure tubulin dimers compared to colchicine, suggesting that it may offer advantages in therapeutic applications due to its faster action .

Furthermore, desacetamidocolchicine has been shown to possess anti-inflammatory properties, making it a compound of interest in treating conditions such as gout and other inflammatory diseases .

  • Starting Material: Colchicine.
  • Reaction Conditions: Hydrolysis or deacetylation under acidic or basic conditions.
  • Purification: Chromatographic techniques to isolate desacetamidocolchicine.

This synthetic pathway allows for the production of desacetamidocolchicine with high specificity and efficiency.

Desacetamidocolchicine has several applications in medicinal chemistry and pharmacology:

  • Anticancer Therapy: Due to its ability to inhibit microtubule formation, it is explored as a potential treatment for various cancers.
  • Anti-inflammatory Treatments: Its efficacy in reducing inflammation makes it suitable for conditions like gout.
  • Research Tool: As a fast-binding analogue of colchicine, it is used in research to study tubulin dynamics and microtubule behavior .

Interaction studies have shown that desacetamidocolchicine binds rapidly to tubulin dimers, which is crucial for understanding its mechanism of action. The binding kinetics reveal that it has a higher on-rate constant compared to colchicine, suggesting that it could be more effective in clinical settings where rapid action is required . Additionally, investigations into its enantiomeric forms have provided insights into how stereochemistry affects binding affinity and biological activity .

Desacetamidocolchicine shares structural similarities with several other compounds derived from colchicine or related alkaloids. Below is a comparison highlighting its uniqueness:

CompoundStructure SimilarityBinding AffinityBiological Activity
ColchicineHighModerateAnticancer, anti-inflammatory
DesacetamidoisocolchicineHighLowerSimilar but less potent
N-deacetylcolchicineModerateModerateAnticancer
2-Methoxy-5-(2',4'-dimethoxyphenyl)-2,4,6-cycloheptatriene-1-oneModerateVariableAntitumor

Desacetamidocolchicine's unique feature lies in its rapid binding kinetics and enhanced potency against specific tubulin isotypes compared to its analogues. This makes it a valuable candidate for further research and potential therapeutic applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Exact Mass

342.1467

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

1420-08-2

Dates

Modify: 2024-02-18
1: Roychowdhury M, Sarkar N, Manna T, Bhattacharyya S, Sarkar T, Basusarkar P, Roy S, Bhattacharyya B. Sulfhydryls of tubulin. A probe to detect conformational changes of tubulin. Eur J Biochem. 2000 Jun;267(12):3469-76. PubMed PMID: 10848962.
2: Banerjee A, D'Hoore A, Engelborghs Y. Interaction of desacetamidocolchicine, a fast binding analogue of colchicine with isotypically pure tubulin dimers alpha beta II, alpha beta III, and alpha beta IV. J Biol Chem. 1994 Apr 8;269(14):10324-9. PubMed PMID: 8144613.
3: Maity SN, Bhattacharyya B. Properties of B-ring analogues of colchicine. FEBS Lett. 1987 Jun 22;218(1):102-6. PubMed PMID: 3595855.
4: Ghosh Choudhury G, Maity S, Bhattacharyya B, Biswas BB. B-ring of colchicine and its role in taxol-induced tubulin polymerization. FEBS Lett. 1986 Mar 3;197(1-2):31-4. PubMed PMID: 2868923.
5: Choudhury GG, Banerjee A, Bhattacharyya B, Biswas BB. Interaction of colchicine analogues with purified tubulin. FEBS Lett. 1983 Sep 5;161(1):55-9. PubMed PMID: 6884527.
6: Ray K, Bhattacharyya B, Biswas BB. Role of B-ring of colchicine in its binding to tubulin. J Biol Chem. 1981 Jun 25;256(12):6241-4. PubMed PMID: 7240202.

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